rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid
Description
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic carboxylic acid characterized by a fused bicyclo[3.2.0]heptane scaffold with a carboxylic acid substituent at the 3-position. Its molecular formula is C₈H₁₀O₂, and the structure features a rigid bicyclic framework that confers unique stereochemical and electronic properties. This compound is often studied as a chiral building block in pharmaceutical synthesis due to its constrained geometry, which can enhance binding specificity in drug-target interactions .
Properties
CAS No. |
1354360-11-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7? |
InChI Key |
BSRWDKBOIQWNBC-MEKDEQNOSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)C(=O)O |
Canonical SMILES |
C1CC2C1CC(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The rigid bicyclic structure of the compound allows for precise interactions with target proteins, enhancing its efficacy as a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[3.2.0]heptane scaffold is a common motif in medicinal chemistry. Below is a detailed comparison of rac-(1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Rigidity and Chirality :
- Unlike fluorinated analogs (e.g., 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid ), the target compound lacks heteroatoms or electronegative substituents, resulting in a less polarized scaffold. This may reduce its interaction with polar biological targets but improve metabolic stability.
Enzymatic Stability :
- Carbapenems like DHC and tomopenem exhibit modified stability against renal dehydropeptidase-I (DHP-I) due to bulky substituents (e.g., hydroxyethyl, thioether groups). The absence of such groups in this compound suggests lower inherent stability in biological systems unless further derivatized.
Synthetic Utility: The compound’s simplicity contrasts with derivatives like rac-(1S,5S,6R)-6-Boc-amino analogs , which are protected for stepwise synthesis. Its underivatized form is advantageous for direct incorporation into chiral pools.
Heteroatom Influence :
- Compounds with oxa/aza heteroatoms (e.g., 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylic acid ) demonstrate altered acidity and hydrogen-bonding capacity compared to the purely hydrocarbon-based target compound.
Research Findings
- Stability Studies : Derivatives with bulky substituents (e.g., DHC) show 10–100× higher resistance to DHP-I hydrolysis than simpler bicycloheptane carboxylic acids .
- Antibiotic Activity : Tomopenem’s efficacy against resistant pathogens highlights the importance of complex substituents on the bicyclo[3.2.0] scaffold .
- Synthetic Flexibility : The rac-(1R,5S) configuration enables stereoselective transformations, as seen in Enamine Ltd.’s catalog of bicyclic building blocks .
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